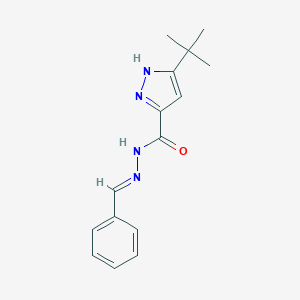![molecular formula C26H22N4 B400814 N-{3,3'-dimethyl-4'-[(3-pyridinylmethylene)amino][1,1'-biphenyl]-4-yl}-N-(3-pyridinylmethylene)amine](/img/structure/B400814.png)
N-{3,3'-dimethyl-4'-[(3-pyridinylmethylene)amino][1,1'-biphenyl]-4-yl}-N-(3-pyridinylmethylene)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Bis(3-pyridylmethylene)-3,3’-dimethylbenzidine is an organic compound that belongs to the class of Schiff bases. It is characterized by the presence of two pyridylmethylene groups attached to a central benzidine core. This compound is of significant interest in the field of coordination chemistry due to its ability to form stable complexes with various metal ions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-pyridylmethylene)-3,3’-dimethylbenzidine typically involves the condensation reaction between 3-pyridylmethylene and 3,3’-dimethylbenzidine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(3-pyridylmethylene)-3,3’-dimethylbenzidine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions
N,N’-Bis(3-pyridylmethylene)-3,3’-dimethylbenzidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the pyridylmethylene groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: The major products are typically the corresponding N-oxides.
Reduction: The major products are the reduced forms of the pyridylmethylene groups.
Substitution: The major products depend on the nucleophile used but generally involve the replacement of the pyridylmethylene groups.
科学的研究の応用
N,N’-Bis(3-pyridylmethylene)-3,3’-dimethylbenzidine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions. These complexes are studied for their structural and catalytic properties.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: Research is being conducted on its potential use as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism by which N,N’-Bis(3-pyridylmethylene)-3,3’-dimethylbenzidine exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as enzymes and receptors, leading to changes in their activity. The compound’s ability to undergo various chemical reactions also allows it to participate in different biochemical pathways.
類似化合物との比較
Similar Compounds
- N,N’-Bis(3-pyridyl)terephthalamide
- N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea
Uniqueness
N,N’-Bis(3-pyridylmethylene)-3,3’-dimethylbenzidine is unique due to its specific structural features, which allow it to form stable complexes with a wide range of metal ions. This makes it particularly useful in coordination chemistry and materials science. Its ability to undergo various chemical reactions also sets it apart from other similar compounds.
特性
分子式 |
C26H22N4 |
|---|---|
分子量 |
390.5g/mol |
IUPAC名 |
N-[2-methyl-4-[3-methyl-4-(pyridin-3-ylmethylideneamino)phenyl]phenyl]-1-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C26H22N4/c1-19-13-23(7-9-25(19)29-17-21-5-3-11-27-15-21)24-8-10-26(20(2)14-24)30-18-22-6-4-12-28-16-22/h3-18H,1-2H3 |
InChIキー |
RGDQJCKXNWTYLQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=CN=CC=C3)C)N=CC4=CN=CC=C4 |
正規SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=CN=CC=C3)C)N=CC4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


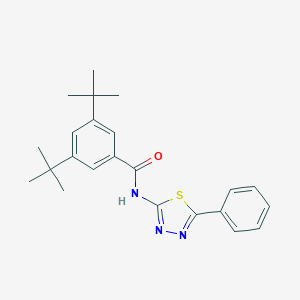
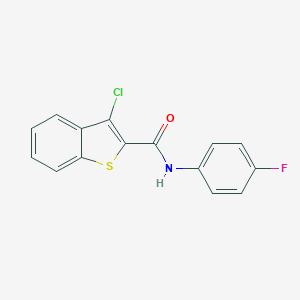
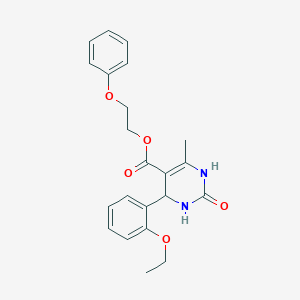
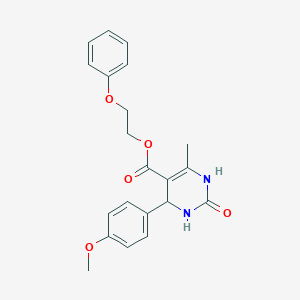
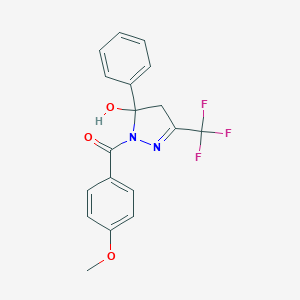
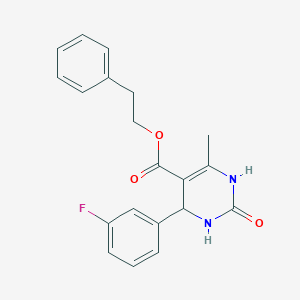
![2-[(3-methyl-7-octyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide](/img/structure/B400753.png)
![ethyl [(1,7-dibenzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B400754.png)
![tetramethyl 6'-hexanoyl-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-(1'H)-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B400740.png)
![5-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-12,12-dimethyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B400741.png)
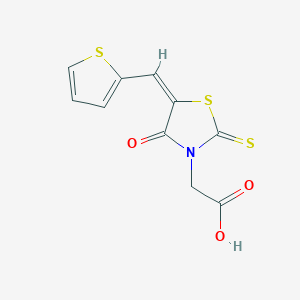
![methyl 4-[(E)-{[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]benzoate](/img/structure/B400743.png)
![4-[(3-Methyl-2-naphthyl)methyl]morpholine](/img/structure/B400745.png)
